1-Benzyloxy-3-chloromethylnaphthalene
Description
1-Benzyloxy-3-chloromethylnaphthalene is a substituted naphthalene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 1-position and a chloromethyl group (-CH₂Cl) at the 3-position of the naphthalene ring system. The benzyloxy group enhances solubility in organic solvents, while the chloromethyl moiety offers a site for nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C18H15ClO |
|---|---|
Molecular Weight |
282.8 g/mol |
IUPAC Name |
3-(chloromethyl)-1-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15ClO/c19-12-15-10-16-8-4-5-9-17(16)18(11-15)20-13-14-6-2-1-3-7-14/h1-11H,12-13H2 |
InChI Key |
HOYKLMVYCVTQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methylnaphthalene and 2-Methylnaphthalene
These simpler naphthalene derivatives lack the benzyloxy and chloromethyl substituents. Key differences include:
- Toxicity: Evidence from Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (2024) indicates that methylnaphthalenes cause respiratory and hepatic effects in mammals via inhalation and oral exposure .
- Environmental Persistence : Methylnaphthalenes are semi-volatile and partition into air, water, and soil, with degradation via photooxidation . The chloromethyl group in 1-Benzyloxy-3-chloromethylnaphthalene could increase environmental persistence due to reduced biodegradability.
Benzene, 1-Chloro-3-(epoxyethyl)-
This chlorinated benzene derivative shares a chloro-substituted aromatic system but differs in backbone and functional groups. Key distinctions:
- Reactivity : The epoxyethyl group enables ring-opening reactions, whereas the chloromethyl group in the target compound favors nucleophilic substitution.
- Toxicity: Limited data exist for this compound, but chlorinated aromatics generally pose risks of carcinogenicity and organ toxicity .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
